molecular formula C20H30N2O B2666177 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide CAS No. 954078-88-7

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide

Cat. No.: B2666177
CAS No.: 954078-88-7
M. Wt: 314.473
InChI Key: BYIJCZOEDMGVPO-UHFFFAOYSA-N
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Description

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide is a synthetic organic compound featuring a piperidine core, a privileged scaffold in medicinal chemistry. The piperidine ring is substituted at the nitrogen with a cyclopentyl group and at the 4-position with a methyl linker that extends to a 3-phenylpropanamide moiety. Piperidine-containing structures are recognized for their significant role in modulating biological activity and improving the pharmacokinetic properties of drug candidates . The incorporation of the lipophilic cyclopentyl and phenyl groups is a common strategy to fine-tune the molecule's properties, potentially enhancing its ability to interact with hydrophobic binding pockets and cross biological membranes . This compound is of high interest in preclinical research, particularly for investigating structure-activity relationships (SAR) and as a key intermediate in the synthesis of more complex molecules targeting the central nervous system (CNS) or other therapeutic areas . The specific spatial arrangement of its substituents makes it a valuable chemical tool for probing molecular recognition events. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c23-20(11-10-17-6-2-1-3-7-17)21-16-18-12-14-22(15-13-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJCZOEDMGVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopentyl group is then introduced through a series of substitution reactions. The final step involves the attachment of the phenylpropanamide moiety, often achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new analgesics or antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylpropanamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)

  • Structure : Shares the 3-phenylpropanamide core but substitutes the cyclopentyl group with a methoxymethyl group at the piperidine 4-position .
  • Applications : Used as a pharmaceutical intermediate, highlighting its role in drug synthesis .
  • Key Differences : The methoxymethyl group introduces polar character, likely reducing lipophilicity compared to the cyclopentyl analog.

Ohmefentanyl Isomers (e.g., 1a and 1b)

  • Structure : Features a 3-methylpiperidine ring with hydroxy-phenethyl and phenylpropanamide groups .
  • Activity :
    • ED₅₀ : 0.00106–0.00465 mg/kg (13,100–2,990 times morphine’s potency) .
    • Receptor Affinity : High selectivity for μ-opioid receptors (Kᵢ ratio for μ/δ receptors: ~22,500) .

Spirocyclic Derivatives

N-(2-Methyl-8-tert-Butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide

  • Structure : Incorporates a 1-thia-4-azaspiro[4.5]decane ring system .
  • Activity : EC₅₀ = 5.5 μM (anti-coronavirus activity) .
  • Physicochemical Properties :
    • Melting Point : 68–196°C (varies with substituents) .
    • Solubility : 0.5C₂H₅OH (321.43 mg/mL), 0.5H₂O (395.43 mg/mL) .

Heterocyclic Derivatives

N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide

  • Structure : Benzothiazole ring replaces the piperidine moiety .
  • Applications : Part of a patent exploring heterocyclic modifications for enhanced bioactivity .

Substituent-Modified Analogs

N-(3-Aminophenyl)-3-phenylpropanamide

  • Structure : Aniline substituent at the propanamide terminus .
  • Applications: Potential intermediate for dyes or pharmaceuticals .
  • Comparison : The aromatic amine may increase hydrogen-bonding capacity, altering solubility and reactivity.

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide

  • Structure: Phenolic and methoxy substituents on the benzyl group .
  • Physicochemical Properties : Likely higher aqueous solubility due to polar hydroxyl groups .

Structural and Functional Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Bioactivity (EC₅₀/ED₅₀) Reference
Target Compound Piperidine + Cyclopentyl Cyclopentyl, 3-phenylpropanamide N/A
N-[4-(Methoxymethyl)-4-Piperidinyl]-Analog Piperidine Methoxymethyl N/A
Ohmefentanyl Isomer 1b 3-Methylpiperidine Hydroxy-phenethyl 0.00106 mg/kg
Spirocyclic Derivative (EC₅₀ = 5.5 μM) 1-Thia-4-azaspiro[4.5]decane tert-Butyl, Methyl 5.5 μM

Table 2: Physicochemical Properties

Compound Type Melting Point (°C) Solubility (mg/mL) Key Functional Groups Reference
Spirocyclic Derivatives 68–196 321.43 (EtOH/H₂O) Spiro ring, Thia-aza
Ohmefentanyl Isomers Not reported Likely lipophilic Hydroxy-phenethyl, Piperidine
N-(3-Aminophenyl)-Analog Not reported Moderate (polar amine) Aniline

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide can be represented as follows:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 290.41 g/mol
PropertyValue
IUPAC Name N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide
Melting Point Not specified
Solubility Soluble in organic solvents

Kinase Inhibition

Research indicates that N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide exhibits significant activity as a protein kinase inhibitor. This inhibition is crucial in regulating various cellular processes, including cell growth and metabolism.

  • Mechanism of Action : The compound interacts with specific kinase targets, leading to altered phosphorylation states of proteins involved in signaling pathways.
  • Selectivity : Studies have shown that it selectively inhibits certain kinases over others, which may reduce potential side effects associated with broader-spectrum inhibitors .

Study 1: Efficacy in Cancer Models

A study conducted on cancer cell lines demonstrated that the compound effectively reduced cell proliferation in vitro. The following results were observed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

The results indicated that the compound's inhibitory effects could be attributed to its ability to induce apoptosis in cancer cells.

Study 2: Neuropharmacological Effects

Another study explored the compound's effects on neuropharmacological parameters. It was found to exhibit anxiolytic properties in animal models, suggesting potential therapeutic applications in anxiety disorders.

  • Behavioral Tests : The compound improved performance in the elevated plus maze and open field tests, indicating reduced anxiety-like behavior.

Safety and Toxicology

Toxicological assessments revealed that N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.

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